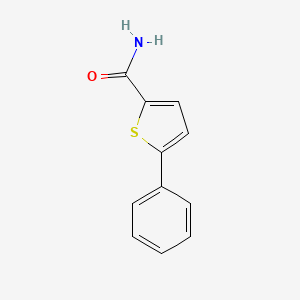![molecular formula C22H22N6 B13997944 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is a complex organic compound that features a benzimidazole moiety linked to a quinazoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the construction of the quinazoline ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives.
科学的研究の応用
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2-Amino-1H-benzimidazole: A simpler structure with similar functional groups.
Quinazoline derivatives: Compounds with a quinazoline core that may have different substituents.
Uniqueness
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is unique due to its combination of benzimidazole and quinazoline structures, which confer specific chemical and biological properties not found in simpler analogs
特性
分子式 |
C22H22N6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C22H22N6/c23-21-25-18-12-6-7-13-19(18)28(21)22-26-17-11-5-4-10-16(17)20(27-22)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13H,4-5,10-11,14H2,(H2,23,25)(H,24,26,27) |
InChIキー |
HFUJVVKYRPFTGU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3C4=CC=CC=C4N=C3N)NCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


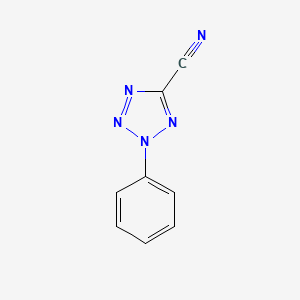
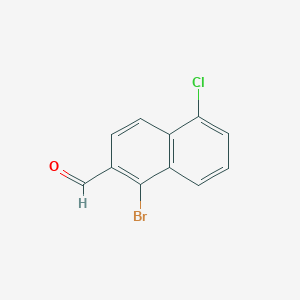

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)

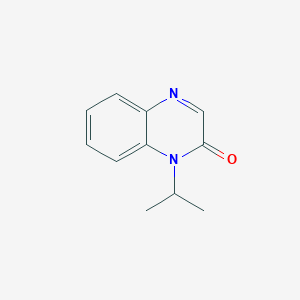
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
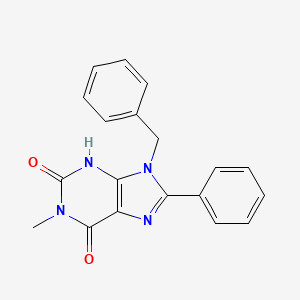

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
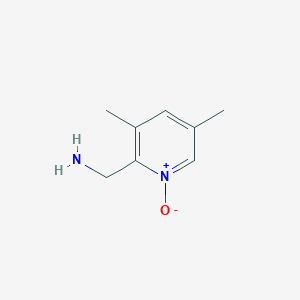
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
